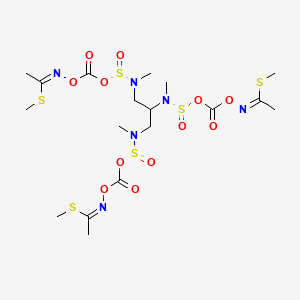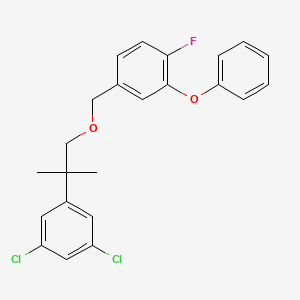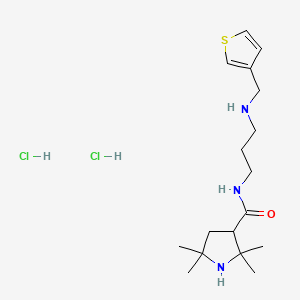
N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide: is a synthetic organic compound that belongs to the class of thiosemicarbazides This compound is characterized by the presence of both benzoyl and dihydroxybenzoyl groups attached to a thiosemicarbazide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide typically involves the condensation reaction between 2,5-dihydroxybenzoic acid and benzoyl chloride in the presence of thiosemicarbazide. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Formation of 2,5-dihydroxybenzoyl chloride by reacting 2,5-dihydroxybenzoic acid with thionyl chloride.
Step 2: Condensation of 2,5-dihydroxybenzoyl chloride with thiosemicarbazide to form the intermediate product.
Step 3: Reaction of the intermediate with benzoyl chloride to yield the final product, this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions: N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinone derivatives.
科学研究应用
N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it a potent redox-active molecule. This property allows it to modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
相似化合物的比较
Gentisuric Acid:
2,5-Dihydroxybenzoic Acid: A precursor in the synthesis of N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide, it is known for its antioxidant properties.
Uniqueness: this compound is unique due to the presence of both benzoyl and dihydroxybenzoyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
220042-06-8 |
|---|---|
分子式 |
C15H13N3O4S |
分子量 |
331.3 g/mol |
IUPAC 名称 |
N-[[(2,5-dihydroxybenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13N3O4S/c19-10-6-7-12(20)11(8-10)14(22)17-18-15(23)16-13(21)9-4-2-1-3-5-9/h1-8,19-20H,(H,17,22)(H2,16,18,21,23) |
InChI 键 |
SZXFTNCIKTVNSI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=C(C=CC(=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(4-butoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12765853.png)
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate](/img/structure/B12765856.png)








